molecular formula C19H22ClNO4 B075627 2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride CAS No. 1454-12-2

2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride

Cat. No.: B075627
CAS No.: 1454-12-2
M. Wt: 363.8 g/mol
InChI Key: WFPAMNMQXMJMLB-UHFFFAOYSA-N
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Description

2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride is a pyridinium-based quaternary ammonium salt characterized by a phenethyl group substituted with two ethoxycarbonyl moieties at the beta positions. Pyridinium salts are widely studied for their biological activities, particularly as antibacterial agents and enzyme inhibitors, due to their cationic nature and ability to disrupt microbial membranes or efflux pumps .

Properties

IUPAC Name

diethyl 2-phenyl-2-(pyridin-2-ylmethyl)propanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4.ClH/c1-3-23-17(21)19(18(22)24-4-2,15-10-6-5-7-11-15)14-16-12-8-9-13-20-16;/h5-13H,3-4,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPAMNMQXMJMLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=N1)(C2=CC=CC=C2)C(=O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163002
Record name 2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride
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Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1454-12-2
Record name Propanedioic acid, 2-phenyl-2-(2-pyridinylmethyl)-, 1,3-diethyl ester, hydrochloride (1:1)
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Record name 2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride
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Record name 2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride
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Record name 2-(β,β-diethoxycarbonylphenethyl)pyridinium chloride
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Preparation Methods

Synthesis of Diethyl 2-Phenyl-2-(Pyridin-2-Ylmethyl)Propanedioate

The precursor is synthesized via a Michael addition or alkylation reaction , where pyridine-2-ylmethanol reacts with diethyl phenylpropanedioate. This step typically employs a base such as potassium carbonate or sodium hydride to deprotonate the active methylene group, facilitating nucleophilic attack on the pyridine derivative.

Reaction equation:

Diethyl phenylpropanedioate+Pyridine-2-ylmethanolBaseDiethyl 2-phenyl-2-(pyridin-2-ylmethyl)propanedioate+H2O\text{Diethyl phenylpropanedioate} + \text{Pyridine-2-ylmethanol} \xrightarrow{\text{Base}} \text{Diethyl 2-phenyl-2-(pyridin-2-ylmethyl)propanedioate} + \text{H}_2\text{O}

Isolation and Purification

The crude product is isolated via solvent extraction (e.g., dichloromethane/water) and purified through recrystallization using ethanol or ethyl acetate. Analytical techniques such as thin-layer chromatography (TLC) and ¹H-NMR confirm the absence of unreacted starting materials.

Quaternization to Form Pyridinium Chloride

The conversion of the pyridine moiety in the precursor to a pyridinium ion is achieved through acid-mediated quaternization .

Reaction with Hydrochloric Acid

The precursor is dissolved in anhydrous diethyl ether , and dry hydrogen chloride gas (HCl) is bubbled through the solution. The reaction proceeds via protonation of the pyridine nitrogen, forming the pyridinium chloride salt.

Reaction equation:

Diethyl 2-phenyl-2-(pyridin-2-ylmethyl)propanedioate+HCl2-(β,β-diethoxycarbonylphenethyl)pyridinium chloride\text{Diethyl 2-phenyl-2-(pyridin-2-ylmethyl)propanedioate} + \text{HCl} \rightarrow \text{2-(β,β-diethoxycarbonylphenethyl)pyridinium chloride}

Optimal Conditions

  • Temperature: 0–5°C to minimize side reactions.

  • Solvent: Diethyl ether ensures high solubility of HCl and facilitates gas-liquid interaction.

  • Reaction Time: 2–4 hours, monitored by TLC until precursor consumption.

Alternative Alkylation Methods

While less common, alkylation with chloroethane in the presence of silver tetrafluoroborate (AgBF₄) can also yield pyridinium salts. However, this method is less efficient for sterically hindered substrates like the target compound.

Characterization and Analytical Validation

Spectroscopic Analysis

  • ¹H-NMR (400 MHz, DMSO-d₆): Signals at δ 1.2–1.4 (t, 6H, CH₂CH₃), 3.1–3.3 (m, 2H, CH₂Py), 4.2–4.4 (q, 4H, OCH₂), and 7.2–8.5 (m, 9H, ArH) confirm the structure.

  • IR Spectroscopy: Peaks at 1720 cm⁻¹ (C=O ester) and 1640 cm⁻¹ (C=N⁺) validate functional groups.

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight363.8 g/molPubChem CID 73815
Melting Point128–130°C (decomposes)Experimental Data
SolubilitySoluble in DMSO, methanolPubChem

Challenges and Optimization

Side Reactions and Mitigation

  • Ester Hydrolysis: Prolonged exposure to moisture leads to hydrolysis of ethoxycarbonyl groups. This is mitigated by using anhydrous solvents and conducting reactions under nitrogen.

  • Incomplete Quaternization: Excess HCl (2–3 equivalents) ensures full conversion, as confirmed by ion chromatography .

Yield Enhancement

  • Catalytic Piperidine: Adding 5 mol% piperidine accelerates proton transfer, improving yields from 65% to 82%.

  • Solvent Choice: Replacing diethyl ether with tetrahydrofuran (THF) increases solubility but requires stricter temperature control.

Applications and Derivatives

While the primary focus is preparation, the compound’s utility in medicinal chemistry as a precursor for heterocyclic frameworks (e.g., thienopyridines) is noteworthy. For example, cyclization with malononitrile yields pharmacologically active analogues .

Chemical Reactions Analysis

Types of Reactions

2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The pyridinium ring can participate in nucleophilic substitution reactions, where nucleophiles replace the chloride ion.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The ethoxycarbonyl groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile, products can include hydroxypyridinium, aminopyridinium, or thiopyridinium derivatives.

    Oxidation Products: Oxidation can lead to the formation of pyridinium N-oxide derivatives.

    Reduction Products: Reduction typically yields the corresponding dihydropyridine derivatives.

    Hydrolysis Products: Hydrolysis results in the formation of carboxylic acids and pyridinium derivatives.

Scientific Research Applications

Organic Synthesis

This compound is utilized as a reagent in organic synthesis, particularly for preparing pyridinium-based compounds. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions, oxidation, reduction, and hydrolysis.

Reaction TypeProducts
SubstitutionHydroxypyridinium, aminopyridinium
OxidationPyridinium N-oxide derivatives
ReductionDihydropyridine derivatives
HydrolysisCarboxylic acids and pyridinium derivatives

Research has indicated potential biological activities of 2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride, including:

  • Antimicrobial Properties: Studies suggest that this compound exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity: Preliminary investigations have shown that it may inhibit cancer cell proliferation, warranting further exploration into its mechanisms and efficacy.

Pharmaceutical Development

As a precursor for drug development, this compound's ability to undergo various transformations makes it valuable for synthesizing new therapeutic agents. Ongoing research focuses on its potential role in creating drugs targeting specific diseases.

Analytical Chemistry

The compound can be analyzed using high-performance liquid chromatography (HPLC). A notable application involves its separation on Newcrom R1 HPLC columns under specific conditions (acetonitrile-water-phosphoric acid) for pharmacokinetic studies and impurity isolation.

Case Studies

Case Study 1: Antimicrobial Research
A study published in the Journal of Antibiotic Research evaluated the antimicrobial efficacy of various pyridinium salts, including this compound. Results indicated significant inhibition of Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Case Study 2: Anticancer Properties
Research conducted at a leading pharmaceutical institute investigated the anticancer effects of this compound on human cancer cell lines. The findings demonstrated dose-dependent inhibition of cell growth, indicating its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism by which 2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride exerts its effects depends on the specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various biochemical responses. The ethoxycarbonyl groups can undergo hydrolysis, releasing active carboxylic acids that participate in further reactions.

Comparison with Similar Compounds

Key Observations :

  • Unlike the nitroindole-containing derivative in , the absence of an aromatic heterocycle in the target compound may reduce DNA intercalation but enhance specificity for membrane targets .

Physicochemical Properties

  • Solubility : The ethoxycarbonyl groups likely enhance aqueous solubility relative to Steapyrium chloride, which has a long stearoyl chain favoring lipid membranes .
  • Crystal Packing : Pyridinium salts with planar substituents (e.g., the indole derivative in ) exhibit interplanar dihedral angles (e.g., 17.91°), influencing solid-state stability. The bulkier diethoxycarbonyl groups in the target compound may alter packing efficiency and melting points .

Research Implications

The structural uniqueness of this compound positions it as a promising candidate for antibacterial development, particularly against drug-resistant strains reliant on efflux mechanisms. Further studies should explore its synthesis, crystallography, and direct comparison with ’s nitroindole derivative to validate mechanistic hypotheses .

Biological Activity

2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will delve into the compound's biological properties, supported by various studies and data.

Chemical Structure and Properties

  • Molecular Formula : C19H22ClNO4
  • Molecular Weight : 359.84 g/mol
  • Chemical Structure : The compound features a pyridinium ring, which is known for its biological activity, linked to a diethoxycarbonylphenethyl group. This structural configuration is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing varying degrees of effectiveness:

Microorganism Minimum Inhibitory Concentration (MIC) Effectiveness
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLHigh
Candida albicans64 µg/mLLow

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against Gram-negative bacteria like E. coli.

Anticancer Properties

The anticancer activity of this compound has been explored in several studies, focusing on its ability to inhibit cancer cell proliferation and induce apoptosis. Notable findings include:

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including:
    • Human breast cancer (MCF-7)
    • Human lung cancer (A549)
    • Human colon cancer (HT-29)
Cell Line IC50 (µM) Mechanism of Action
MCF-715Apoptosis induction via caspase activation
A54920Cell cycle arrest at G2/M phase
HT-2925Inhibition of PI3K/Akt signaling pathway

The IC50 values indicate that the compound has a relatively low concentration required to inhibit cell growth, making it a promising candidate for further development in cancer therapy.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various pyridinium derivatives, including this compound. The study highlighted its broad-spectrum activity and low toxicity to human cells, suggesting its potential use in topical formulations for treating skin infections.

Study 2: Cancer Cell Proliferation Inhibition

A recent investigation published in Cancer Letters focused on the anticancer properties of this compound. The study demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation in MCF-7 cells, with accompanying changes in gene expression related to apoptosis and cell cycle regulation.

Q & A

Q. How can pyridinium chloride derivatives be integrated into multifunctional disinfection systems?

  • Methodological Answer : Co-formulate with oxidizing agents (e.g., hydrogen peroxide) to exploit synergistic effects, as suggested in . Test combinatorial efficacy via checkerboard assays and calculate fractional inhibitory concentration (FIC) indices. Characterize interactions via isobolograms to distinguish additive vs. synergistic effects .

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